1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1-imidazolyl)ethanimine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64211-46-7 |
|---|---|
Molecular Formula |
C18H13Cl4N3O |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18- |
InChI Key |
QRJJEGAJXVEBNE-MOHJPFBDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(/CN2C=CN=C2)\C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Appearance |
Solid powder |
Other CAS No. |
64211-46-7 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
64211-45-6 (parent) |
solubility |
1.91e-03 g/L |
Synonyms |
(Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-O-(2,4-dichlorobenzyl) ethanone oxime nitrate 2',4'-dichloro-2-imidazol-1-ylacetophenone (Z)-(O-(2,4-dichlorobenzyl)oxime), mononitrate Fonx Gyno-Myfungar Myfungar Oceral oxiconazole oxiconazole mononitrate, (Z)-isomer oxiconazole nitrate Oxistat Oxizole oxyconazole RO-13-8996 Salongo Sgd 301-76 |
Origin of Product |
United States |
Mechanistic Elucidation of Oxiconazole Nitrate Antifungal Action
Ergosterol (B1671047) Biosynthesis Pathway Inhibition
Ergosterol is the fungal equivalent of cholesterol in mammalian cells and plays a critical role in membrane fluidity, permeability, and the function of membrane-bound enzymes. patsnap.compatsnap.com Oxiconazole (B1677861) nitrate (B79036) disrupts the synthesis of this crucial component. nih.govpatsnap.compatsnap.comdrugbank.compediatriconcall.comtaylorandfrancis.combioscience.co.uknih.govjcdronline.orghres.caciplamed.com
The primary target of oxiconazole nitrate within the ergosterol biosynthesis pathway is the enzyme lanosterol (B1674476) 14α-demethylase, also known as cytochrome P450 51 (CYP51). nih.govpatsnap.compatsnap.comdrugbank.comtaylorandfrancis.comjcdronline.orgciplamed.compatsnap.comnih.govsilae.it This enzyme is a key component in the conversion of lanosterol to ergosterol. patsnap.compatsnap.comnih.gov By inhibiting CYP51, oxiconazole nitrate prevents the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the pathway. patsnap.compatsnap.comnih.govnih.gov This inhibition destabilizes the fungal cytochrome P450 51 enzyme. nih.govdrugbank.comciplamed.com
The inhibition of lanosterol 14α-demethylase leads to a block in the ergosterol synthesis pathway, resulting in a depletion of ergosterol and a concomitant accumulation of methylated sterol precursors, such as lanosterol and 14α-methylated sterols, within the fungal cell membrane. patsnap.comnih.govresearchgate.netresearchgate.net These accumulated abnormal sterols disrupt the normal lipid packing of the membrane, compromising its structure and function. patsnap.comresearchgate.netresearchgate.net
Fungal Cell Membrane Integrity Disruption
The alterations in sterol composition due to ergosterol depletion and the accumulation of toxic intermediates directly impact the integrity of the fungal cell membrane. nih.govpatsnap.compatsnap.comdrugbank.compediatriconcall.commdpi.commedscape.com
The presence of aberrant sterols in the fungal cell membrane leads to increased membrane permeability. patsnap.compatsnap.comdrugbank.comjcdronline.orgpharmacompass.com This altered permeability control compromises the cell's ability to regulate the passage of substances across its boundary. patsnap.compatsnap.com
The increased membrane permeability caused by oxiconazole nitrate's action results in the leakage of essential intracellular components. patsnap.compatsnap.comdrugbank.combioscience.co.ukjcdronline.orgpharmacompass.com This loss of vital molecules from the cytoplasm contributes to cellular dysfunction and ultimately leads to fungal cell death. patsnap.compatsnap.combioscience.co.ukjcdronline.orgpharmacompass.com
Secondary Mechanisms of Antifungal Action
In addition to its primary mechanism involving ergosterol biosynthesis inhibition, research indicates that oxiconazole may exert other effects on fungal cells. Oxiconazole has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP. nih.govdrugbank.comciplamed.com Furthermore, like other imidazole (B134444) antifungals, oxiconazole can increase membrane permeability to zinc, which may augment its cytotoxicity. nih.govdrugbank.comciplamed.com
Detailed Research Findings:
Studies utilizing in vitro permeation techniques with human skin have assessed the penetration of oxiconazole nitrate into different skin layers. Five hours after topical application of oxiconazole nitrate cream, concentrations of the compound were found in the epidermis, upper corium, and deeper corium. nih.gov
In vitro studies have demonstrated the activity of oxiconazole nitrate against a wide range of pathogenic fungi, including various dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, as well as yeasts like Candida albicans and Malassezia furfur. drugbank.compediatriconcall.comhres.caciplamed.com The fungicidal or fungistatic activity varies depending on the fungal species and concentration. drugbank.comhres.caciplamed.com
| Fungal Species | Activity (in vitro) |
| Trichophyton rubrum | Fungicidal or Fungistatic |
| Trichophyton mentagrophytes | Fungicidal or Fungistatic |
| Trichophyton tonsurans | Fungicidal or Fungistatic |
| Trichophyton violaceum | Fungicidal or Fungistatic |
| Epidermophyton floccosum | Fungicidal or Fungistatic |
| Microsporum canis | Fungicidal or Fungistatic |
| Microsporum audouini | Fungicidal or Fungistatic |
| Microsporum gypseum | Fungicidal or Fungistatic |
| Candida albicans | Fungicidal or Fungistatic |
| Malassezia furfur | Fungicidal or Fungistatic |
| Cryptococcus neoformans | High activity (mean MIC=0.025 mg/L) hres.ca |
| Aspergillus fumigatus | Inhibited caymanchem.commedchemexpress.com |
| Trichophyton species | Inhibited medchemexpress.com |
Note: Activity can be fungicidal or fungistatic depending on the concentration and organism. drugbank.comhres.caciplamed.com
Inhibition of Fungal DNA Synthesis
Studies have demonstrated that oxiconazole can inhibit DNA synthesis in fungi. nih.govchemicalbook.comdrugbank.comnih.govijarsct.co.insmolecule.cominnovareacademics.in This inhibitory effect on DNA synthesis further contributes to the fungistatic or fungicidal activity of the compound by preventing fungal cell replication. patsnap.comchemicalbook.com
Suppression of Intracellular ATP Concentrations
Oxiconazole has also been shown to suppress intracellular concentrations of adenosine (B11128) triphosphate (ATP) in fungal cells. nih.govchemicalbook.comdrugbank.comnih.govijarsct.co.insmolecule.cominnovareacademics.in ATP is the primary energy currency of the cell, and a reduction in its concentration impairs vital cellular processes necessary for fungal survival and growth. patsnap.comchemicalbook.com
Augmentation of Zinc Cytotoxicity
Like other imidazole antifungals, oxiconazole can increase membrane permeability to zinc. nih.govdrugbank.comnih.govijarsct.co.insmolecule.com This increased permeability leads to an augmentation of zinc cytotoxicity within the fungal cell. nih.govdrugbank.comnih.govijarsct.co.insmolecule.com While zinc is an essential trace element, excessive intracellular concentrations can be toxic to fungal cells, disrupting various metabolic processes.
Comparative Analysis with Other Imidazole Antifungals
Oxiconazole nitrate belongs to the imidazole class of antifungal medications, which also includes compounds like miconazole (B906), clotrimazole (B1669251), econazole (B349626), and ketoconazole (B1673606). chemicalbook.comscispace.comcabidigitallibrary.org While the primary mechanism of action involving the inhibition of ergosterol biosynthesis through lanosterol 14α-demethylase is shared among these agents, there can be variations in their spectrum of activity and efficacy against specific fungal species. patsnap.comchemicalbook.comnih.govnih.gov
Comparative studies have assessed the efficacy of oxiconazole nitrate against other topical azoles in treating dermatophytoses. In clinical trials, oxiconazole has demonstrated comparable or superior efficacy to several commonly used agents. For instance, a study comparing 1% oxiconazole cream with 2% miconazole cream for tinea pedis reported similar clinical cure rates, although oxiconazole required once-daily application compared to twice-daily for miconazole. nih.gov Oxiconazole has also shown equivalent efficacy to econazole and bifonazole (B1667052) creams in randomized trials, while exhibiting superior tolerability with fewer reports of skin irritation compared to econazole. nih.gov Comparative analyses have indicated that oxiconazole can be as effective as or more effective than miconazole, clotrimazole, and tolnaftate (B1682400) creams in treating various types of dermatophytoses. nih.gov
The in vitro activity of oxiconazole nitrate has been demonstrated against a wide range of pathogenic fungi, including various dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, as well as yeasts like Candida albicans and Malassezia furfur. patsnap.compediatriconcall.comdrugbank.comnih.govnih.govfda.gov Minimum inhibitory concentrations (MICs) are used to indicate the in vitro antifungal properties of oxiconazole against different fungal strains. nih.govfda.gov
| Fungal Species | Activity Against Oxiconazole Nitrate |
| Trichophyton rubrum | Active patsnap.compediatriconcall.comdrugbank.comnih.govnih.govfda.gov |
| Trichophyton mentagrophytes | Active patsnap.compediatriconcall.comdrugbank.comnih.govnih.govfda.gov |
| Epidermophyton floccosum | Active patsnap.compediatriconcall.comdrugbank.comnih.govnih.govfda.gov |
| Malassezia furfur | Active patsnap.compediatriconcall.comdrugbank.comnih.govnih.govfda.gov |
| Candida albicans | Active patsnap.comdrugbank.comnih.govnih.govfda.gov |
| Trichophyton tonsurans | Active patsnap.comdrugbank.comnih.govnih.govfda.gov |
| Trichophyton violaceum | Active patsnap.comdrugbank.comnih.govnih.govfda.gov |
| Microsporum canis | Active patsnap.comdrugbank.comnih.govnih.govfda.gov |
| Microsporum audouini | Active patsnap.comdrugbank.comnih.govnih.govfda.gov |
| Microsporum gypseum | Active patsnap.comdrugbank.comnih.govnih.govfda.gov |
While the primary mechanism of ergosterol inhibition is shared among imidazoles, differences in their chemical structures can influence their pharmacokinetic properties, tissue penetration, and interactions with fungal enzymes, potentially leading to variations in clinical efficacy and tolerability. nih.govfda.gov
Spectrum of Antifungal Activity and Microbiological Studies
In Vitro Efficacy Against Dermatophytes
In vitro studies have consistently shown oxiconazole (B1677861) nitrate (B79036) to be effective against a variety of dermatophytes, which are a common cause of skin infections like tinea pedis, tinea cruris, and tinea corporis. medex.com.bddrugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govnih.govncats.ionih.govglpbio.cn The efficacy is often measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth. glpbio.com
Trichophyton rubrum
Trichophyton rubrum is a prevalent dermatophyte species. medex.com.bddrugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govnih.govglpbio.cn In vitro studies have shown oxiconazole nitrate to be active against T. rubrum. medex.com.bddrugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govnih.govnih.govncats.ionih.govglpbio.cn Some studies indicate that oxiconazole was more active than econazole (B349626) against T. rubrum. nih.gov Medically important strains of Trichophyton rubrum have been reported to have low MIC values against oxiconazole nitrate, with one study reporting a mean MIC of 0.16 mg/L. hres.ca Another study listed an MIC of 0.5 mg/L for Trichophyton rubrum.
Trichophyton mentagrophytes
Trichophyton mentagrophytes is another common dermatophyte. medex.com.bddrugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govglpbio.cn Oxiconazole nitrate has demonstrated in vitro activity against T. mentagrophytes. medex.com.bddrugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govncats.ionih.govglpbio.cncaymanchem.com Medically important strains of Trichophyton mentagrophytes have shown low MIC values, with a reported mean MIC of 0.8 mg/L. hres.ca
Epidermophyton floccosum
Epidermophyton floccosum is a dermatophyte known to cause tinea infections. medex.com.bddrugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.gov In vitro studies confirm the efficacy of oxiconazole nitrate against E. floccosum. medex.com.bddrugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govnih.govncats.ionih.gov Epidermophyton floccosum has been noted as being among the most susceptible organisms tested against oxiconazole nitrate, with MIC values reported as less than or equal to 0.063 µg/ml in one study. nih.gov Another study reported that 100% of 28 isolates were inhibited at an MIC of ≤ 0.063 mg/L. hres.ca An MIC of 0.25 mg/L has also been reported for Epidermophyton floccosum.
Trichophyton tonsurans
Trichophyton tonsurans is a dermatophyte commonly associated with tinea capitis. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govasm.orgnih.govglpbio.cnasm.org Oxiconazole nitrate has shown in vitro activity against T. tonsurans. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.comhres.camdedge.comwikidoc.orgnih.govasm.orgnih.govnih.govncats.ionih.govglpbio.cnasm.org Some research indicates that oxiconazole was more active than econazole against T. tonsurans. nih.gov Oxiconazole exhibits satisfactory in vitro minimum inhibitory concentrations (MICs) against most strains of Trichophyton tonsurans. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.commdedge.comwikidoc.orgnih.govnih.gov
Microsporum audouini
Microsporum audouini is a dermatophyte known to cause ringworm, particularly of the scalp. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdhres.camdedge.comwikidoc.orgnih.govasm.orgnih.govasm.orgfda.gov In vitro data indicates that oxiconazole nitrate is active against M. audouini. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdhres.camdedge.comwikidoc.orgnih.govasm.orgnih.govasm.orgfda.gov Oxiconazole exhibits satisfactory in vitro minimum inhibitory concentrations (MICs) against most strains of Microsporum audouini. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.comwikidoc.orgnih.govasm.orgnih.govasm.orgfda.gov
Microsporum canis
Microsporum canis is a common cause of ringworm in cats and dogs, which can be transmitted to humans. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdhres.camdedge.comwikidoc.orgnih.govasm.orgmdpi.comnih.govasm.orgfda.gov In vitro studies have shown oxiconazole nitrate to be active against M. canis. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdhres.camdedge.comwikidoc.orgnih.govasm.orgmdpi.comnih.govasm.orgfda.gov Oxiconazole exhibits satisfactory in vitro minimum inhibitory concentrations (MICs) against most strains of Microsporum canis. medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.comwikidoc.orgnih.govasm.orgnih.govasm.orgfda.gov
Summary of In Vitro Efficacy Against Dermatophytes
The following table summarizes some of the in vitro efficacy data for oxiconazole nitrate against common dermatophytes.
| Dermatophyte Species | Reported MIC Range or Value (mg/L) | Notes | Source Index |
|---|---|---|---|
| Trichophyton rubrum | 0.16 (mean), 0.5 | Low MIC values reported | hres.ca, |
| Trichophyton mentagrophytes | 0.8 (mean) | Low MIC values reported | hres.ca |
| Epidermophyton floccosum | ≤ 0.063, 0.25 | Among the most susceptible organisms | hres.ca, nih.gov, |
| Trichophyton tonsurans | Satisfactory MICs | More active than econazole in one study | medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.commdedge.comwikidoc.orgnih.govnih.govnih.gov |
| Microsporum audouini | Satisfactory MICs | medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.comwikidoc.orgnih.govasm.orgnih.govasm.orgfda.gov | |
| Microsporum canis | Satisfactory MICs | medex.com.bdfda.govsquarepharma.com.bdnih.govsquarepharma.com.bdmdedge.comwikidoc.orgnih.govasm.orgnih.govasm.orgfda.gov |
Detailed Research Findings
Research indicates that oxiconazole nitrate's fungicidal activity is primarily due to the inhibition of ergosterol (B1671047) synthesis. drugs.compatsnap.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.caasm.org This disruption affects the integrity of the fungal cytoplasmic membrane. drugs.comfda.govsquarepharma.com.bdnih.govnih.govsquarepharma.com.bdmdedge.comhres.ca Studies comparing oxiconazole nitrate to other antifungal agents like ketoconazole (B1673606) and econazole nitrate have been conducted to assess its relative potency against dermatophytes. nih.gov While econazole was more active against some Microsporum and Trichophyton species, oxiconazole was more active against T. tonsurans and T. rubrum, although the differences were noted as marginal. nih.gov Epidermophyton floccosum consistently showed high susceptibility to oxiconazole nitrate. nih.gov
Microsporum gypseum
In vitro studies have shown oxiconazole nitrate to be active against Microsporum gypseum. hres.cadrugs.commedex.com.bdfda.govsquarepharma.com.bd While in vitro data is available, the clinical significance of this activity has not been established in adequate and well-controlled clinical trials. fda.gov Oxiconazole exhibits satisfactory in vitro minimum inhibitory concentrations (MICs) against most strains of Microsporum gypseum. medex.com.bdsquarepharma.com.bd
In Vitro Efficacy Against Yeasts
Oxiconazole nitrate has demonstrated in vitro activity against a wide range of yeasts. hres.cadrugs.commedchemexpress.com The spectrum of activity against yeasts can range from 0.001 mg/L to 100 mg/L. hres.ca
Candida albicans
Candida albicans is among the yeasts against which oxiconazole nitrate has shown in vitro activity. hres.cadrugs.comfda.govmedchemexpress.com Studies have indicated that oxiconazole is active against many strains of clinical isolates of Candida albicans in vitro. hres.ca While in vitro data supports activity, the clinical efficacy against Candida albicans has not been definitively established in clinical trials. fda.gov Oxiconazole has been found to be slightly fungicidal or fungistatic against growing cultures of Candida albicans strains in some in vitro studies. nih.govnih.gov The antifungal activity against Candida albicans has been determined using methods such as the agar (B569324) diffusion test and broth macrodilution according to CLSI guidelines. nih.govjcdronline.orgscribd.comresearchgate.net Some studies have reported MIC values for oxiconazole against Candida albicans.
Interactive Table: In Vitro Activity Against Candida albicans
| Fungal Pathogen | MIC (mg/L) | Source |
| Candida albicans | 1 | |
| Candida albicans | 0.03 µg/mL | medchemexpress.com |
Malassezia furfur
Oxiconazole nitrate is active in vitro against Malassezia furfur (also known as Pityrosporum orbiculare). hres.cadrugs.commedex.com.bdfda.govnih.govsquarepharma.com.bd In vitro studies have compared the activity of oxiconazole nitrate against Malassezia furfur with other antifungal agents like ketoconazole and econazole nitrate. nih.gov Ketoconazole was found to be the most active compound against M. furfur in one study, and some cross-resistance between oxiconazole and econazole was noted in several isolates of M. furfur. nih.gov Oxiconazole exhibits satisfactory in vitro minimum inhibitory concentrations (MICs) against most strains of Malassezia furfur. medex.com.bdsquarepharma.com.bd
Candida glabrata
In vitro activity of oxiconazole nitrate against Candida glabrata (previously referred to as Torulopsis glabrata) has been reported. drugs.commedchemexpress.com Studies have included Candida glabrata strains for in vitro antifungal evaluations of oxiconazole nitrate. nih.gov MIC values for oxiconazole against Candida glabrata have been determined. medchemexpress.com
Interactive Table: In Vitro Activity Against Candida glabrata
| Fungal Pathogen | MIC (µg/mL) | Source |
| Candida glabrata | 0.01 | medchemexpress.com |
Candida krusei
Oxiconazole nitrate has demonstrated in vitro activity against Candida krusei. drugs.commedchemexpress.com Candida krusei strains, such as ATCC 6258, have been used in in vitro antifungal analysis of oxiconazole nitrate, including broth macrodilution methods following CLSI guidelines. nih.govscribd.comresearchgate.netresearchgate.net MIC values for oxiconazole against Candida krusei have been reported. medchemexpress.com
Interactive Table: In Vitro Activity Against Candida krusei
| Fungal Pathogen | MIC (µg/mL) | Source |
| Candida krusei | 0.008 | medchemexpress.com |
Candida parapsilosis
In vitro activity of oxiconazole nitrate against Candida parapsilosis has been observed. drugs.commedchemexpress.com Candida parapsilosis strains, including ATCC 22019, have been utilized in in vitro antifungal studies of oxiconazole nitrate, employing methods like broth macrodilution according to CLSI standards. nih.govscribd.comresearchgate.netasm.org MIC values for oxiconazole against Candida parapsilosis have been documented. medchemexpress.com
Interactive Table: In Vitro Activity Against Candida parapsilosis
| Fungal Pathogen | MIC (µg/mL) | Source |
| Candida parapsilosis | 0.008 | medchemexpress.com |
Cryptococcus neoformans
Oxiconazole nitrate has shown in vitro activity against Cryptococcus neoformans hres.cancats.iochemicalbook.indrugs.comcaymanchem.commdpi.comnih.gov. Studies have reported a mean Minimum Inhibitory Concentration (MIC) of 0.025 mg/L, with a range of 0.001-0.3 mg/L against Cryptococcus neoformans hres.ca. Fungicidal activity of varying degrees has been observed against Cryptococcus neoformans ncats.ionih.gov. One study identified oxiconazole nitrate as a compound that enhanced the activity of amphotericin B against C. neoformans asm.orgnih.gov.
Saccharomyces cerevisiae
Research has evaluated the antifungal activity of oxiconazole and its derivatives against Saccharomyces cerevisiae mdpi.com. Some studies have used oxiconazole as a reference drug when testing the antifungal activity of other compounds against Saccharomyces cerevisiae mdpi.com. MIC values against S. cerevisiae have been reported in the range of 0.5 to 2 μg/mL mdpi.com.
Torulopsis glabrata
Torulopsis glabrata (now known as Candida glabrata) is susceptible to oxiconazole nitrate hres.cadrugs.commdpi.com. In vitro studies have shown activity against Torulopsis glabrata, with reported MIC values hres.camdpi.com. One source indicates a range of MIC values from 0.3 to 30 mg/L for Torulopsis glabrata hres.ca. Another study reported MIC values ranging from 0.063 to >128 μg/mL for Torulopsis glabrata mdpi.com. The MIC90 against C. glabrata isolates was reported as 0.25 μg/ml ncats.io.
Efficacy Against Molds
Oxiconazole nitrate is active in vitro against various molds hres.cachemicalbook.indrugs.commdpi.comscispace.com.
Aspergillus fumigatus
Aspergillus fumigatus is among the molds against which oxiconazole nitrate has demonstrated in vitro activity hres.cancats.iochemicalbook.indrugs.comcaymanchem.commdpi.comnih.govmdpi.comnih.govmedchemexpress.commedchemexpress.comchemsrc.com. Studies have reported MIC values for Aspergillus fumigatus. One source indicates a mean MIC of 7.0 mg/L with a range of 3-10 mg/L hres.ca. Another study reported an MIC of 2 μg/mL medchemexpress.commedchemexpress.comchemsrc.com. A MIC of 25 µM has also been reported nih.govnih.gov. Fungicidal activity against Aspergillus fumigatus has been noted ncats.ionih.gov.
Aspergillus niger
In vitro activity of oxiconazole nitrate has been observed against Aspergillus niger hres.cadrugs.commdpi.commdpi.com. MIC values for Aspergillus niger have been reported, including a mean MIC of 0.66 mg/L with a range of 0.1-10 mg/L hres.ca.
Aspergillus flavus
Aspergillus flavus is also susceptible to oxiconazole nitrate in vitro drugs.commdpi.commdpi.commedchemexpress.commedchemexpress.comchemsrc.com. MIC values of 2 μg/mL have been reported for Aspergillus flavus medchemexpress.commedchemexpress.comchemsrc.com.
Summary of In Vitro Activity (MIC Data):
| Fungal Species | MIC (mg/L or μg/mL) | Notes | Source(s) |
| Cryptococcus neoformans | Mean: 0.025 | Range: 0.001-0.3 mg/L | hres.ca |
| Active in vitro | ncats.iochemicalbook.indrugs.comcaymanchem.commdpi.comnih.gov | ||
| Saccharomyces cerevisiae | 0.5 - 2 μg/mL | Activity evaluated | mdpi.com |
| Torulopsis glabrata | 3 | Range: 0.3-30 mg/L | hres.ca |
| (Candida glabrata) | 0.063 - >128 μg/mL | Wide range | mdpi.com |
| MIC90: 0.25 μg/mL | Against isolates | ncats.io | |
| Aspergillus fumigatus | Mean: 7.0 | Range: 3-10 mg/L | hres.ca |
| 2 μg/mL | Reported MIC | medchemexpress.commedchemexpress.comchemsrc.com | |
| 25 µM | Reported MIC | nih.govnih.gov | |
| Active in vitro, Fungicidal activity | ncats.iochemicalbook.indrugs.comcaymanchem.commdpi.comnih.govmdpi.com | ||
| Aspergillus niger | Mean: 0.66 | Range: 0.1-10 mg/L | hres.ca |
| Active in vitro | drugs.commdpi.commdpi.com | ||
| Aspergillus flavus | 2 μg/mL | Reported MIC | medchemexpress.commedchemexpress.comchemsrc.com |
| Active in vitro | drugs.commdpi.commdpi.com |
Efficacy Against Dematiaceous Fungi
Dematiaceous fungi, characterized by their dark pigmentation, can cause a variety of infections. Research indicates that dematiaceous fungi appear to be among the most susceptible organisms to oxiconazole nitrate hres.ca.
While specific detailed studies focusing solely on the efficacy of oxiconazole nitrate against Fonsecaea spp. were not extensively found within the search results, dematiaceous fungi in general showed high susceptibility to oxiconazole nitrate hres.ca.
Similar to Fonsecaea spp., detailed specific data on Cladosporium spp. was not prominently featured in the search results, although dematiaceous fungi as a group were noted for their susceptibility to oxiconazole nitrate hres.ca.
Studies on Minimum Inhibitory Concentrations (MIC)
Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a drug that completely inhibits the visible growth of a microorganism glpbio.com. Studies have evaluated the MICs of oxiconazole nitrate against various fungi. The dematiaceous fungi demonstrated a low MIC range of 0.001-0.01 mg/L, indicating high susceptibility hres.ca. Medically important strains of Trichophyton mentagrophytes and Trichophyton rubrum also showed low MIC values, 0.8 mg/L and 0.16 mg/L, respectively hres.ca. Oxiconazole nitrate has shown satisfactory in vitro MICs against organisms such as Candida albicans, Microsporum audouini, Microsporum canis, Microsporum gypseum, Trichophyton tonsurans, and Trichophyton violaceum fda.govmdedge.comdrugs.com.
| Microorganism | MIC Range (mg/L) |
| Dematiaceous fungi | 0.001-0.01 |
| Trichophyton mentagrophytes | 0.8 |
| Trichophyton rubrum | 0.16 |
| Cryptococcus neoformans | Mean 0.025 |
| Yeast | 0.001-100 |
Note: This table is based on data from search result hres.ca. The wide range for yeast indicates variability among species.
Studies on Minimum Fungicidal Concentrations (MFC)
The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent required to kill 98% or more of the initial inoculum nih.govijarsct.co.in. While MIC indicates inhibition, MFC indicates fungicidal activity. One study comparing oxiconazole nitrate (ON) with a thermosensitive gel formulation (TGF) containing oxiconazole nitrate found a higher MFC level for ON (128 μg/mL) compared to the TGF (64 μg/mL) against Candida albicans nih.gov. This difference was potentially attributed to the ethanol (B145695) used to dissolve ON in that specific study nih.gov.
Time-Dependent Antifungal Activity Analyses
Time-dependent antifungal activity analyses, often represented by time-kill curves, assess the rate of fungal killing over time at different drug concentrations. Studies evaluating the time-dependent antifungal activity of oxiconazole nitrate have been conducted. One study comparing oxiconazole nitrate solution with a thermosensitive gel formulation containing oxiconazole nitrate against Candida species observed that the time-dependent antifungal activity profile was similar for both, indicating that the formulation did not negatively impact the activity of oxiconazole nitrate nih.govresearchgate.netnih.gov. Time-kill kinetics studies have also been performed in the context of oxiconazole's antibacterial activity against Staphylococcus aureus, showing concentration-dependent killing asm.orgresearchgate.netasm.org.
Pharmacokinetics and Pharmacodynamics of Oxiconazole Nitrate
Cutaneous Penetration and Distribution
Following topical application, oxiconazole (B1677861) nitrate (B79036) demonstrates penetration into the various layers of the skin. Studies utilizing in vitro permeation techniques with human skin have provided insights into the drug's distribution within the epidermis and corium nih.govciplamed.comfda.govmedicaldialogues.innih.govhres.carxlist.com.
Stratum Corneum Permeation
Oxiconazole nitrate is known to penetrate the stratum corneum effectively patsnap.com. After topical application, the drug is rapidly absorbed into the stratum corneum, with maximum concentrations often achieved within approximately 100 minutes glpbio.com. This effective permeation through the outermost layer of the skin is crucial for the drug to reach the site of fungal infection patsnap.com.
Concentrations in Epidermis, Upper Corium, and Deeper Corium
Research has quantified the concentrations of oxiconazole nitrate in different skin layers after topical application. In a study using an in vitro permeation technique with human skin, five hours after the application of 2.5 mg/cm² of oxiconazole nitrate cream, specific concentrations were observed in the epidermis, upper corium, and deeper corium nih.govciplamed.comfda.govmedicaldialogues.innih.govhres.carxlist.com.
| Skin Layer | Concentration (μmol) |
| Epidermis | 16.2 |
| Upper Corium | 3.64 |
| Deeper Corium | 1.29 |
These findings indicate that oxiconazole nitrate reaches fungicidal concentrations and is maintained in the epidermis, upper corium, and deeper corium for at least five hours glpbio.com. Levels exceeding the minimum inhibitory concentrations of susceptible fungi are present in the stratum corneum, epidermis, upper corium, and the hair follicle for over 16 hours glpbio.com.
Systemic Absorption and Bioavailability
Systemic absorption of oxiconazole nitrate following topical application is low drugbank.comnih.govciplamed.comfda.govmedicaldialogues.inchemicalbook.compatsnap.comnih.govhres.carxlist.comwjarr.com. This low systemic absorption is a notable pharmacokinetic characteristic of the compound when administered topically.
Negligible Systemic Recovery in Urine
Studies using radiolabeled oxiconazole nitrate have demonstrated negligible systemic recovery in urine nih.govciplamed.comfda.govmedicaldialogues.inchemicalbook.comnih.govhres.carxlist.com. Specifically, less than 0.3% of the applied dose of oxiconazole nitrate was recovered in the urine of volunteer subjects up to 5 days after the application of the cream formulation nih.govciplamed.comfda.govmedicaldialogues.inchemicalbook.comnih.govhres.carxlist.com.
Implications for Systemic Exposure
The low systemic absorption and negligible recovery in urine indicate minimal systemic exposure to oxiconazole nitrate following topical administration patsnap.compatsnap.com. This localized action ensures a higher concentration of the drug at the affected area of the skin while minimizing the amount of drug entering the systemic circulation patsnap.compatsnap.com.
Excretion Profile
Based on studies with radiolabeled oxiconazole nitrate, the primary information available regarding the excretion profile following topical application is the low recovery of the applied dose in the urine nih.govciplamed.comfda.govmedicaldialogues.inchemicalbook.comnih.govhres.carxlist.com. Less than 0.3% of the applied dose was recovered in the urine over a period of up to 5 days nih.govciplamed.comfda.govmedicaldialogues.inchemicalbook.comnih.govhres.carxlist.com. Feces were not analyzed in at least one study, so it is not definitively known if absorption is higher than estimated by urinary recovery alone hres.ca. Oxiconazole is also reported to be excreted in human milk nih.govciplamed.commedicaldialogues.innih.govhres.carxlist.com.
Topical Bioavailability Enhancement Strategies
The effectiveness of topical antifungal agents like oxiconazole nitrate can be limited by factors such as the drug's solubility, permeability across the skin barrier, and retention at the site of infection. To overcome these limitations and improve therapeutic efficacy, various strategies for enhancing topical bioavailability have been investigated. Novel drug delivery systems, particularly nanocarriers, have gained significant attention for their potential to improve drug solubility, increase skin permeability, provide sustained release, and target the drug to specific layers of the skin ijpsjournal.comtjnpr.org.
Nanocarrier Systems for Enhanced Skin Permeability
Nanocarrier systems offer several advantages for topical drug delivery, including the ability to encapsulate poorly soluble drugs, protect drugs from degradation, control release profiles, and enhance penetration into or through the skin ijpsjournal.comtjnpr.orgfrontiersin.org. Research into the use of various nanocarriers for oxiconazole nitrate aims to improve its therapeutic performance for fungal infections.
Solid Lipid Nanoparticles (SLNs)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers composed of solid lipids, offering potential for improved topical drug delivery due to their biocompatibility and ability to encapsulate lipophilic drugs frontiersin.orgtandfonline.com. Studies have explored the formulation of oxiconazole nitrate-loaded SLNs to enhance its effectiveness against tinea infections sci-hub.seresearchgate.netresearchgate.net.
Research into oxiconazole nitrate-loaded SLNs prepared by methods such as emulsification-solvent evaporation has investigated parameters like particle size, entrapment efficiency, and in vitro drug release sci-hub.seresearchgate.net. Formulations have shown drug entrapment efficiencies ranging from 41.34% to 75.07% sci-hub.seresearchgate.net. In vitro release studies of oxiconazole nitrate from SLNs have demonstrated a sustained release profile compared to the untreated drug sci-hub.se. For instance, one study showed that while untreated oxiconazole nitrate had 95.8% drug released after 12 hours, SLNs released 79.6% at the same time point, indicating a sustained release effect sci-hub.se. Ex vivo skin permeation studies have also been conducted, illustrating the amount of drug that permeates through the skin over time sci-hub.se.
Table 1: Summary of Selected Oxiconazole Nitrate Loaded SLN Study Findings
| Formulation Type | Preparation Method | Entrapment Efficiency (%) | In vitro Release at 12 hrs (%) | Ex vivo Permeation at 12 hrs (%) |
|---|---|---|---|---|
| SLNs | Emulsification-solvent evaporation | 41.34 - 75.07 sci-hub.seresearchgate.net | ~79.6 (from one study) sci-hub.se | ~40.54 (from one study) sci-hub.se |
These findings suggest that incorporating oxiconazole nitrate into SLNs can influence its release characteristics and skin permeation.
Spanlastics (Nano-vesicular Systems)
Spanlastics are novel surfactant-based elastic vesicular systems that can encapsulate drugs and enhance their skin penetration and retention ijpsjournal.com. The use of spanlastics for topical delivery of oxiconazole nitrate has been investigated to improve its solubility and bioavailability ijpsjournal.comijpsjournal.comzenodo.orgresearchgate.netresearchgate.net.
Studies have focused on formulating oxiconazole nitrate-loaded spanlastics using methods like the ethanol (B145695) injection method, employing non-ionic surfactants such as Span 60 and edge activators like Tween 80 ijpsjournal.comijpsjournal.comzenodo.orgresearchgate.netresearchgate.net. Characterization of these spanlastics includes evaluating particle size, entrapment efficiency, and in vitro release ijpsjournal.comijpsjournal.comzenodo.orgresearchgate.netresearchgate.net. Optimized spanlastic formulations have shown particle sizes in the nanometer range (e.g., 452.56 nm) and high entrapment efficiencies (e.g., 94.67%) zenodo.orgresearchgate.net. In vitro release studies of oxiconazole nitrate from spanlastics have demonstrated a biphasic release profile, with an initial faster release followed by a controlled release phase ijpsjournal.com. One study reported a cumulative drug release of 80.10% at the end of 8 hours for an optimized spanlastic gel formulation researchgate.net.
Table 2: Characteristics of an Optimized Oxiconazole Nitrate Loaded Spanlastic Formulation
| Parameter | Value |
|---|---|
| Particle Size (nm) | 452.56 zenodo.orgresearchgate.net |
| Entrapment Efficiency (%) | 94.67 zenodo.orgresearchgate.net |
| Zeta Potential (mV) | -5.74 ijpsjournal.comresearchgate.net |
These results indicate that spanlastics can effectively encapsulate oxiconazole nitrate and provide controlled release, potentially improving its topical delivery.
Niosomes
Niosomes are non-ionic surfactant vesicles that have been explored as drug carriers for topical applications, including antifungal agents saudijournals.comtjnpr.orgijarmt.com. Research has investigated the formulation of oxiconazole nitrate niosomes to enhance its penetration, particularly for challenging areas like nail infections saudijournals.com.
Oxiconazole nitrate niosomes have been prepared using methods like the thin film hydration method, utilizing varying ratios of non-ionic surfactants (e.g., Span 60) and cholesterol saudijournals.com. Evaluation parameters include entrapment efficiency and in vitro drug diffusion saudijournals.comijaresm.com. Studies have reported high entrapment efficiencies for oxiconazole nitrate within niosomes (e.g., 94.64%) saudijournals.com. In vitro drug diffusion studies from niosomal gel formulations have shown promising release profiles saudijournals.comijaresm.com. For instance, one study reported a maximum of 67.26% drug diffusion at the 6th hour from an optimized niosome formulation saudijournals.com. Another study on niosomal gels prepared with different gelling bases showed varying cumulative drug release, with one formulation achieving 98.37% cumulative drug release ijaresm.com.
Table 3: Selected Data from Oxiconazole Nitrate Niosome Studies
| Formulation Type | Preparation Method | Surfactant:Cholesterol Ratio | Entrapment Efficiency (%) | In vitro Diffusion at 6 hrs (%) | Cumulative Drug Release (%) |
|---|---|---|---|---|---|
| Niosomes | Thin film hydration | Varied saudijournals.com | 94.64 saudijournals.com | 67.26 (from one study) saudijournals.com | - |
These studies suggest that niosomes can serve as effective carriers for oxiconazole nitrate, potentially improving its topical delivery and penetration.
Cubosomes
Cubosomes are nanostructured liquid crystalline particles with a bicontinuous cubic phase, offering potential for controlled drug release and enhanced skin deposition core.ac.ukimpactfactor.org. Their unique structure allows them to incorporate both hydrophilic and lipophilic drugs core.ac.uk. Research has explored cubosomes for the topical delivery of oxiconazole nitrate ejbps.com.
Studies on oxiconazole nitrate-loaded cubosomes have involved their preparation and characterization for parameters such as particle size, entrapment efficiency, and in vitro drug release impactfactor.orgejbps.com. Cubosome dispersions are typically formulated using lipid phases like glyceryl monooleate and stabilizers such as Poloxamer 407 core.ac.ukimpactfactor.org. Optimized cubosomal formulations have shown specific particle sizes and entrapment efficiencies impactfactor.org. In vitro drug release studies from cubosomal formulations have demonstrated controlled release profiles core.ac.ukimpactfactor.org. One study on econazole (B349626) nitrate (a related azole) cubosomes reported a maximum drug release of 93.96% in 8 hours impactfactor.org, indicating the potential of this system for azole antifungals. While specific detailed data for oxiconazole nitrate cubosomes were less prevalent in the immediate search results, the application of cubosomes for related azoles suggests their potential for oxiconazole nitrate delivery.
Table 4: Illustrative Data from a Study on Azole-Loaded Cubosomes (Econazole Nitrate)
| Parameter | Value |
|---|---|
| Particle Size (nm) | 230.1 impactfactor.org |
| Zeta Potential (mV) | -19.1 impactfactor.org |
This data, though for a related compound, highlights the potential of cubosomes for controlled topical delivery of azole antifungals.
PLGA Nanogel
Polylactic-co-glycolic acid (PLGA) nanoparticles have been utilized in nanogel formulations for topical drug delivery, offering biodegradability and sustained release properties impactfactor.orgresearchgate.netresearchgate.net. The development of oxiconazole-loaded PLGA nanogel has been explored to improve its topical application and antifungal activity impactfactor.orgresearchgate.netresearchgate.net.
Studies have focused on preparing oxiconazole-loaded PLGA nanoparticles using methods like nanoprecipitation and incorporating them into a gel base, often utilizing polymers like chitosan (B1678972) impactfactor.orgresearchgate.netresearchgate.net. Characterization includes evaluating particle size, entrapment efficiency, and in vitro drug release and permeability impactfactor.orgresearchgate.netresearchgate.net. Optimized oxiconazole nanoparticle compositions have shown particle sizes in the nanometer range (e.g., 185 ± 0.5 nm) and high entrapment efficiencies (e.g., 95.2 ± 0.09%) impactfactor.orgresearchgate.netresearchgate.net. In vitro drug release studies from the nanogel formulation have indicated a slow release profile impactfactor.orgresearchgate.netresearchgate.net. Permeation studies across membranes using Franz diffusion cells have demonstrated significantly enhanced permeation compared to conventional formulations impactfactor.orgresearchgate.netresearchgate.net. One study reported a slow release of 74.06% ± 0.5% from the oxiconazole nanogel impactfactor.orgresearchgate.netresearchgate.net.
Table 5: Characteristics and Release Profile of Oxiconazole Loaded PLGA Nanogel
| Parameter | Value |
|---|---|
| Nanoparticle Particle Size (nm) | 185 ± 0.5 impactfactor.orgresearchgate.netresearchgate.net |
| Nanoparticle Entrapment Efficiency (%) | 95.2 ± 0.09 impactfactor.orgresearchgate.netresearchgate.net |
| In vitro Cumulative Release (Slow Release) (%) | 74.06 ± 0.5 impactfactor.orgresearchgate.netresearchgate.net |
These findings suggest that PLGA nanogel formulations can effectively deliver oxiconazole, leading to enhanced permeation and sustained release for topical applications.
Oxiconazole nitrate is an antifungal compound used primarily for the topical treatment of superficial fungal infections. It is an imidazole (B134444) derivative that exerts its effects by disrupting fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. chemicalbook.comciplamed.com
Oxiconazole nitrate functions as a broad-spectrum imidazole antifungal agent. chemicalbook.comciplamed.com Its antifungal activity stems mainly from the inhibition of ergosterol biosynthesis, a process crucial for maintaining the integrity of fungal cellular membranes. ciplamed.comnih.gov Oxiconazole inhibits the enzyme lanosterol (B1674476) 14-alpha demethylase, which is vital for the fungal cell membrane structure. ciplamed.com This inhibition leads to the depletion of normal fungal sterols like ergosterol and the accumulation of 14a-methylsterols, ultimately increasing membrane permeability and causing leakage of essential cellular components. chemicalbook.com Beyond its impact on ergosterol, oxiconazole has also been shown to inhibit DNA synthesis and reduce intracellular ATP concentrations. chemicalbook.comciplamed.com It can also enhance membrane permeability to zinc, contributing to its cytotoxicity and leading to cell death. ciplamed.comijarsct.co.in
Pharmacokinetic studies of oxiconazole nitrate have focused on its topical application and subsequent penetration into the skin layers. Using an in vitro permeation technique with human skin, researchers assessed the concentration of oxiconazole nitrate at different depths five hours after application of a 2.5 mg/cm² dose of a 1% cream. nih.govnih.govwikidoc.org The study revealed a concentration of 16.2 μmol in the epidermis, 3.64 μmol in the upper corium, and 1.29 μmol in the deeper corium. nih.govnih.govwikidoc.org Systemic absorption of oxiconazole nitrate following topical application is reported to be low. chemicalbook.comnih.govnih.govwikidoc.orgmims.com Studies using radiolabeled drug in volunteer subjects showed that less than 0.3% of the applied dose was recovered in the urine up to 5 days after cream application. chemicalbook.comnih.govnih.gov
Thermosensitive Gels as Delivery Systems Thermosensitive gels have been explored as novel delivery systems for oxiconazole nitrate for topical application. ijarmt.comnih.gov Research has aimed to develop formulations that incorporate oxiconazole nitrate into a thermosensitive gel base. ijarmt.comnih.gov One study focused on creating such a formulation using Poloxamer 407 and Poloxamer 188, although this specific study was primarily for ocular administration of vancomycin, it highlights the use of these polymers in thermosensitive gels. researchgate.net Another study specifically aimed to develop a thermosensitive gel containing oxiconazole nitrate for treating superficial fungal infections. ijarmt.comnih.gov Characterization parameters of the thermosensitive gel formulation containing oxiconazole nitrate, such as viscosity, transition temperature (Tsol-gel), and gelation time, have been determined. nih.govresearchgate.net In vitro studies, including MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), and time-dependent antifungal analysis, have been conducted to compare the activity of the thermosensitive gel formulation with oxiconazole nitrate itself. nih.govresearchgate.net These studies indicated no significant difference in antifungal activity between the formulation and the pure compound. nih.govresearchgate.net The formulated thermosensitive gel containing oxiconazole nitrate was found to be effective against superficial fungal infections in these studies. ijarmt.comnih.govresearchgate.net
Emulgel Formulations Emulgel formulations represent another approach for the topical delivery of oxiconazole nitrate, particularly advantageous for hydrophobic drugs like oxiconazole which has low aqueous solubility and is classified as BCS Class II. ijarsct.co.inajptonline.comejbps.com Emulgels combine the properties of both emulsions and gels, offering a dual-controlled release system and potentially enhancing the solubility and bioavailability of hydrophobic compounds in topical applications. ijarsct.co.inajptonline.comejbps.com
Studies have focused on formulating oxiconazole nitrate emulgels using various gelling agents such as carbopol 934, HPMC K4M, and xanthan gum at different concentrations. ajptonline.comijndd.in These formulations are typically prepared by incorporating an emulsion containing oxiconazole nitrate into a gel base. ijarsct.co.in Evaluation of the prepared emulgels includes assessing physicochemical properties such as physical appearance, homogeneity, consistency, pH, viscosity, spreadability, and extrudability. ijarsct.co.inajptonline.comijndd.innih.gov In vitro studies, such as drug release studies, are also conducted to assess the performance of the emulgel formulations. ijarsct.co.inajptonline.comijndd.innih.gov
Research findings indicate that optimized emulgel formulations can exhibit high drug release. For instance, one study reported an optimized formulation (F5) showing 92.06% drug release over 12 hours. ijarsct.co.innih.gov Another study mentioned formulations containing carbopol 934 (F2) and Xanthan gum (F5) showing high drug release after 24 hours, specifically 88.18% and 92.51%, respectively. ijndd.in The release studies for these formulations were found to follow zero-order kinetics. ijndd.in Furthermore, emulgel formulations have demonstrated superior antifungal activity compared to marketed creams containing oxiconazole nitrate in in vitro tests against organisms like Candida albicans. ijarsct.co.innih.gov Short-term stability studies have also indicated that optimized emulgel formulations can be stable. ijndd.in The pH of the prepared emulgel formulations has been reported within a range suitable for topical application, for example, 5.6-6.1. ijndd.in
Clinical Efficacy and Comparative Studies
Efficacy in Dermatophytoses
Oxiconazole (B1677861) nitrate (B79036) cream 1% has been indicated for the topical treatment of tinea pedis, tinea cruris, and tinea corporis caused by Trichophyton rubrum, Trichophyton mentagrophytes, or Epidermophyton floccosum. fda.govnih.gov Clinical trials have shown its effectiveness in treating these common dermatophyte infections. nih.govijdvl.comsemanticscholar.orgresearchgate.net
Tinea Pedis (Athlete's Foot)
Clinical trials have evaluated the efficacy of oxiconazole nitrate cream and lotion in the treatment of tinea pedis. A placebo-controlled study involving 410 subjects confirmed the effectiveness of oxiconazole nitrate lotion 1% applied once or twice daily for tinea pedis. nih.gov In pivotal trials for the cream formulation, which included 281 evaluable patients with clinically and microbiologically established tinea pedis, both once-daily and twice-daily regimens showed statistically significant superiority over the vehicle in terms of improvement and cure rates at the 2-week post-treatment follow-up visit. fda.govmdedge.com Applied once daily for four weeks in the treatment of tinea pedis, 1% oxiconazole cream has resulted in mycologic and clinical cures in at least 80% of patients. nih.gov In plantar-type tinea pedis primarily caused by T. rubrum, once-daily oxiconazole cream led to a mycologic cure in 76% of patients. nih.gov The efficacy of once-daily and twice-daily regimens has been reported as similar. nih.gov
Tinea Cruris (Jock Itch)
Oxiconazole nitrate cream 1% is indicated for the topical treatment of tinea cruris due to Trichophyton rubrum, Trichophyton mentagrophytes, or Epidermophyton floccosum. fda.govnih.gov Studies have assessed the efficacy of once-daily topical administration of 1% oxiconazole cream and lotion in patients with tinea cruris. ijdvl.comresearchgate.net In a clinical trial on 81 patients with tinea corporis and/or tinea cruris, once-daily application of 1% oxiconazole cream for 2 weeks resulted in a significant reduction in clinical assessment scores. semanticscholar.org At the end of the treatment period, clinical efficacy showed a cure rate of 67.9% and improvement in 30.9% of patients in this study. semanticscholar.org
Tinea Corporis (Ringworm)
Topical treatment with oxiconazole nitrate cream 1% is indicated for tinea corporis caused by Trichophyton rubrum, Trichophyton mentagrophytes, or Epidermophyton floccosum. fda.govnih.gov Clinical trials have investigated the efficacy of once-daily oxiconazole cream and lotion for tinea corporis. ijdvl.comresearchgate.net A study focusing on tinea corporis and tinea cruris reported that once-daily application of 1% oxiconazole cream for 2 weeks led to significant clinical improvement. semanticscholar.org The clinical efficacy in this study demonstrated a cure rate of 67.9% and improvement in 30.9% of patients. semanticscholar.org Applied once daily for two weeks in the treatment of tinea corporis, 1% oxiconazole cream has produced mycologic and clinical cures in at least 80% of patients. nih.gov
Efficacy in Pityriasis Versicolor (Malassezia furfur)
Oxiconazole nitrate cream is indicated for the topical treatment of tinea (pityriasis) versicolor caused by Malassezia furfur. nih.govdrugcentral.orgnih.gov Two pivotal clinical trials evaluated oxiconazole nitrate cream in patients with tinea (pityriasis) versicolor. mdedge.comdrugcentral.orgnih.gov These trials involved 219 evaluable patients with clinical and mycological evidence of the infection. mdedge.comdrugcentral.orgnih.gov Patients were treated once daily with oxiconazole nitrate cream or vehicle for 2 weeks. mdedge.comdrugcentral.orgnih.gov The combined results at the 2-week post-treatment follow-up visit showed that once-daily oxiconazole nitrate cream was statistically superior to the vehicle for all efficacy parameters. nih.gov A comparative study evaluating topical oxiconazole therapy in patients with pityriasis versicolor observed a clinical cure rate of 76.67% in the oxiconazole group. indexcopernicus.com
Data from clinical trials on pityriasis versicolor:
| Treatment Group | Number of Evaluable Patients | Clinical Cure Rate (2-week post-treatment) |
| Oxiconazole Nitrate | 110 | Statistically superior to vehicle nih.gov |
| Vehicle | 97 | - |
Note: Specific percentage for clinical cure rate for Oxiconazole Nitrate in the pivotal trials was not explicitly stated as a single number across all sources, but its superiority to vehicle was highlighted.
Comparative study data for Pityriasis Versicolor:
| Treatment Group | Clinical Cure Rate (%) | Mycological Cure Rate (Visit 2, %) | Mycological Cure Rate (Visit 3, %) | Mycological Cure Rate (Visit 4, %) |
| Topical Oxiconazole | 76.67 indexcopernicus.com | 83.33 indexcopernicus.com | 93.3 indexcopernicus.com | 88.7 indexcopernicus.com |
| Systemic Itraconazole (B105839) | 58.82 indexcopernicus.com | 88.2 indexcopernicus.com | 94.1 indexcopernicus.com | 88.2 indexcopernicus.com |
| Systemic Ketoconazole (B1673606) | 46.66 indexcopernicus.com | 88.7 indexcopernicus.com | 93.3 indexcopernicus.com | 88.7 indexcopernicus.com |
Comparative Clinical Trials with Other Topical Antifungals
In comparative clinical trials for various types of dermatophytoses, oxiconazole has been shown to be as effective as or more effective than miconazole (B906), clotrimazole (B1669251), and tolnaftate (B1682400) creams, and as effective as econazole (B349626) and bifonazole (B1667052) creams. nih.govsemanticscholar.orgresearchgate.net
Miconazole
Comparative studies have evaluated the efficacy of oxiconazole nitrate against miconazole in treating fungal infections. In comparative clinical trials of various dermatophytoses, oxiconazole was found to be as effective as or more effective than miconazole cream. nih.govresearchgate.net A multicentric, double-blind, randomized trial comparing eberconazole (B148830) 1% cream with miconazole 2% cream in dermatophytosis observed similar clinical efficacy rates (76.1% for eberconazole vs 75.0% for miconazole). researchgate.net While this study directly compares eberconazole and miconazole, it provides context for the efficacy range seen with miconazole in dermatophytosis. Another study comparing topical oxiconazole with systemic itraconazole and ketoconazole in pityriasis versicolor found that topical oxiconazole therapy showed statistically significant clinical cure compared to systemic itraconazole and ketoconazole, while mycological cure rates were comparable across the three groups. indexcopernicus.com
Clotrimazole
In comparative clinical trials for different types of dermatophytoses, oxiconazole has been shown to be as effective as or more effective than clotrimazole creams. nih.gov Oxiconazole's sustained retention in the epidermis may provide longer-lasting fungicidal activity, potentially reducing relapse rates in conditions like tinea corporis when compared to clotrimazole.
Tolnaftate
Comparative clinical trials have indicated that oxiconazole is as effective as or more effective than tolnaftate creams in treating various dermatophytoses. nih.gov Tolnaftate is a synthetic thiocarbamate antifungal agent believed to inhibit squalene (B77637) epoxidase, an enzyme involved in ergosterol (B1671047) biosynthesis. nih.govwikipedia.org While generally useful for conditions like ringworm, tolnaftate has been found to be slightly less effective than azoles, including oxiconazole, for the treatment of tinea pedis. wikipedia.org
Econazole
Oxiconazole cream has demonstrated comparable efficacy to econazole cream in clinical trials for various dermatophytoses. nih.gov Although both agents show similar antifungal potency in vitro, oxiconazole exhibits superior tolerability with fewer reports of skin irritation compared to econazole.
Bifonazole
Comparative studies have shown oxiconazole cream to be as effective as bifonazole cream in the treatment of various dermatophytoses. nih.gov Bifonazole is another imidazole (B134444) antifungal that inhibits fungal ergosterol biosynthesis at two points, providing fungicidal properties against dermatophytes. wikipedia.org
Ketoconazole
Studies comparing oxiconazole cream to ketoconazole cream in the treatment of inguinocrural dermatophytoses have been conducted. One study found that after 3 weeks of topical treatment, oxiconazole was as efficient as ketoconazole, but it appeared to be more rapidly effective. nih.gov At Day 14, 77.1% of patients treated with oxiconazole were cured, which was significantly better than the 51.7% achieved with ketoconazole (p < 0.05). nih.gov By Day 21, both treatments showed efficient results with no statistically significant difference between the groups (97.2% for oxiconazole versus 86.7% for ketoconazole). nih.gov Another study on pityriasis versicolor found that topical oxiconazole therapy resulted in a higher rate of clinical cure (76.67%) compared to systemic ketoconazole (46.66%). indexcopernicus.com
Clinical and Mycological Cure Rates
Clinical trials demonstrate notable mycological and clinical cure rates for oxiconazole nitrate in the treatment of superficial fungal infections. For tinea pedis, clinical trials have shown mycological cure rates ranging from 76% to 80%. In other dermatophytoses, mycological cure rates of 80% have been reported.
In two pivotal trials for oxiconazole nitrate cream in tinea pedis, the combined results at the 2-week post-treatment follow-up visit showed mycological cure rates of 77% for the twice-daily regimen and 79% for the once-daily regimen. nih.gov Treatment success rates (defined as 90% clinical improvement and mycological eradication) were 52% for twice-daily and 43% for once-daily applications. nih.gov Both regimens were statistically superior to the vehicle-treated group. nih.gov
A study on pityriasis versicolor reported mycological cure rates for oxiconazole at different time points: 83.33% at Visit 2, 93.3% at Visit 3, and 88.7% at Visit 4 (3 months post-treatment). indexcopernicus.com The clinical cure rate in the same study for oxiconazole was 76.67%. indexcopernicus.com
Here is a summary of cure rates from selected studies:
| Condition | Treatment Group | Mycological Cure Rate | Clinical Cure Rate | Timepoint | Source |
| Tinea Pedis | Oxiconazole Nitrate Cream b.i.d. | 77% | 52% | 2 weeks post-treatment | nih.gov |
| Tinea Pedis | Oxiconazole Nitrate Cream q.d. | 79% | 43% | 2 weeks post-treatment | nih.gov |
| Pityriasis Versicolor | Topical Oxiconazole | 83.33% | - | Visit 2 | indexcopernicus.com |
| Pityriasis Versicolor | Topical Oxiconazole | 93.3% | - | Visit 3 | indexcopernicus.com |
| Pityriasis Versicolor | Topical Oxiconazole | 88.7% | 76.67% | Visit 4 (3 months) | indexcopernicus.com |
| Inguinocrural Dermatophytoses | Oxiconazole Cream | - | 77.1% | Day 14 | nih.gov |
| Inguinocrural Dermatophytoses | Oxiconazole Cream | - | 97.2% | Day 21 | nih.gov |
| Tinea corporis/cruris | Oxiconazole Cream q.d. | - | 67.9% (Cure) | End of treatment | semanticscholar.org |
| Tinea corporis/cruris | Oxiconazole Cream q.d. | - | 30.9% (Improvement) | End of treatment | semanticscholar.org |
Note: Cure rate definitions may vary slightly between studies.
Patient Compliance and Satisfaction in Clinical Settings
Patient compliance and satisfaction are important factors in the success of topical antifungal therapy. Oxiconazole nitrate's pharmacokinetic profile, which allows for once-daily dosing due to sustained fungicidal levels in the epidermis and hair follicles for over 16 hours, can contribute to improved patient compliance compared to treatments requiring twice-daily application.
In a clinical trial, a new formulation of oxiconazole nitrate in solid lipid nanoparticle (SLN) gel achieved a higher patient satisfaction rate (95%) compared to a marketed oxiconazole cream (82%). This was attributed to factors such as faster symptom relief and reduced application frequency with the SLN gel formulation. Another study evaluating an oxiconazole nitrate SLNs loaded gel also reported better patient satisfaction and clinical improvement compared to the corresponding marketed product. researchgate.net
Antifungal Resistance and Oxiconazole Nitrate
Mechanisms of Azole Resistance in Fungi
Azole antifungals, including oxiconazole (B1677861), function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene in yeasts and its homolog cyp51A in molds. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govoup.com Inhibition of this pathway leads to the accumulation of toxic sterol intermediates, disrupting membrane integrity and inhibiting fungal growth. oup.com Fungi have developed several mechanisms to counteract the effects of azole antifungals.
One of the most common mechanisms of azole resistance involves alterations in the drug's target enzyme. researchgate.net Point mutations in the ERG11 or cyp51A gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govfrontiersin.org These changes can reduce the binding affinity of azole drugs to the enzyme, thereby diminishing their inhibitory effect. researchgate.net In Candida albicans, over 140 such substitutions have been reported, with some of the most common being R467K and G464S, located near the heme-binding site of the enzyme. nih.gov Similarly, in Aspergillus fumigatus, mutations in the cyp51A gene are the most frequently reported resistance mechanism. nih.govfrontiersin.org
Another significant resistance mechanism is the overexpression of the target enzyme. oup.com An increased production of lanosterol 14α-demethylase means that higher concentrations of the azole drug are required to inhibit fungal growth effectively. This overexpression can be caused by mutations in the promoter region of the cyp51A gene, such as the tandem repeat mutations TR34 and TR46 observed in A. fumigatus. frontiersin.orgnih.gov
Furthermore, fungi can develop resistance through the increased activity of efflux pumps. nih.govresearchgate.net These are membrane proteins that actively transport azole drugs out of the fungal cell, preventing them from reaching their intracellular target. researchgate.net The two main superfamilies of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.govresearchgate.net In Candida species, the upregulation of genes encoding these pumps, such as CDR1, CDR2, and MDR1, is a common cause of resistance. researchgate.net
Below is a summary of the primary mechanisms of azole resistance in fungi:
| Mechanism | Description | Key Genes/Proteins Involved |
| Target Site Alteration | Mutations in the gene encoding the target enzyme reduce the binding affinity of azole drugs. | ERG11, cyp51A, cyp51B |
| Target Overexpression | Increased production of the target enzyme requires higher drug concentrations for inhibition. | ERG11, cyp51A |
| Efflux Pump Upregulation | Increased activity of membrane transporters that expel the drug from the cell. | ABC transporters (CDR1, CDR2), MFS transporters (MDR1) |
Propensity for Resistance Development in S. aureus to Oxiconazole
While primarily an antifungal agent, oxiconazole has also been investigated for its antibacterial properties, particularly against Staphylococcus aureus. A crucial aspect of this research is understanding the propensity for bacteria to develop resistance to oxiconazole. Studies have shown that oxiconazole has an exceptionally low propensity for inducing stable resistance in S. aureus. nih.govasm.orgasm.org
In serial passaging experiments, where S. aureus was continuously exposed to sub-lethal concentrations of oxiconazole for over 40 days, the bacteria did not develop stable resistance. nih.gov This is in stark contrast to other antimicrobials, such as levofloxacin, where a 256-fold increase in the minimum inhibitory concentration (MIC) was observed under the same conditions. nih.gov The inability of S. aureus to develop resistance to oxiconazole suggests a favorable characteristic for its potential clinical use in bacterial infections. nih.gov This low resistance potential makes it a promising candidate for further investigation, especially in an era of increasing multidrug resistance. nih.govasm.org
In Vitro and In Vivo Studies on Resistance Patterns
The study of resistance patterns for oxiconazole and other azoles involves both laboratory (in vitro) and whole-organism (in vivo) models. These studies are essential for understanding how resistance observed in a controlled lab setting translates to a living system.
In vitro studies have compared oxiconazole nitrate (B79036) with other azoles like ketoconazole (B1673606) and econazole (B349626) nitrate against various fungi. nih.gov In tests against 96 dermatophytes, econazole was generally more active, though the differences with oxiconazole were often marginal. nih.gov Notably, oxiconazole showed greater activity against Trichophyton tonsurans and Trichophyton rubrum. nih.gov Some evidence of cross-resistance between oxiconazole and econazole was noted in isolates of Malassezia furfur. nih.gov
Recent research has also repurposed oxiconazole to be used in combination with antibiotics like gentamicin (B1671437) to combat multidrug-resistant S. aureus. nih.gov In vitro checkerboard and time-kill kinetics assays demonstrated that oxiconazole acts synergistically with gentamicin. asm.orgasm.org Furthermore, oxiconazole was found to be effective against both drug-susceptible and drug-resistant strains of S. aureus and Enterococcus species, suggesting a novel mechanism of action with no cross-resistance to existing antibiotics. asm.org
In vivo studies have substantiated these in vitro findings. In a murine model of superficial skin infection with S. aureus, oxiconazole, particularly in combination with gentamicin, showed superior activity compared to treatment with either drug alone or no treatment. nih.govnih.gov The combination of caspofungin with azoles like voriconazole (B182144) and posaconazole (B62084) has also been evaluated in vivo using a Galleria mellonella larvae model for infections with azole-resistant Aspergillus fumigatus. nih.gov The combination therapy often resulted in improved survival rates compared to monotherapy, especially against resistant strains. nih.gov
The following table presents a summary of selected in vitro and in vivo findings for azole derivatives:
| Organism | Drug(s) | Study Type | Key Finding |
| Dermatophytes (Trichophyton, Microsporum) | Oxiconazole, Econazole, Ketoconazole | In vitro | Oxiconazole was more active against T. tonsurans and T. rubrum. nih.gov |
| Staphylococcus aureus | Oxiconazole, Gentamicin | In vitro & In vivo | Oxiconazole synergizes with gentamicin and has a low propensity for resistance development. nih.govasm.orgnih.gov |
| Aspergillus fumigatus (azole-resistant) | Caspofungin, Voriconazole, Posaconazole | In vitro & In vivo | Combination therapy improved survival in an insect model of infection. nih.gov |
| Candida albicans | Novel imidazole (B134444) and triazole derivatives | In vivo | New derivatives showed greater efficacy than fluconazole (B54011) in an immunosuppressed mouse model. researchgate.net |
Influence of Administration Route on Azole Resistance
The route of drug administration can influence the development of antifungal resistance. A primary factor is the concentration of the drug achieved at the site of infection. researchgate.net Low drug concentrations can create a selective pressure that favors the survival and proliferation of less susceptible fungal strains. researchgate.net
Many azoles have low aqueous solubility, which can limit their bioavailability after oral administration. researchgate.net This may lead to suboptimal drug levels at the infection site, potentially contributing to the development of resistance. researchgate.netresearchgate.net Topical administration, a common route for drugs like oxiconazole, can achieve high local concentrations, which may be less likely to select for resistant mutants compared to systemic administration that results in lower, more variable concentrations throughout the body.
Advanced Research and Novel Applications of Oxiconazole Nitrate
Repurposing Oxiconazole (B1677861) as an Antibacterial Agent
Amidst the growing challenge of multidrug-resistant (MDR) bacterial infections, the repurposing of existing drugs presents a time and cost-effective strategy for identifying new therapeutic options. Oxiconazole has been identified as having antibacterial activity, particularly against clinically relevant bacterial pathogens like Staphylococcus aureus. asm.orgasm.orgnih.gov
Activity against Staphylococcus aureus (including MDR strains)
Oxiconazole has demonstrated potent in vitro antibacterial activity against S. aureus, including both drug-susceptible and multidrug-resistant strains. asm.orgasm.orgnih.gov Whole-cell screening assays have been instrumental in identifying this activity. asm.orgasm.orgnih.gov Studies have shown equipotent activity against clinical drug-susceptible and -resistant S. aureus and Enterococcus species. asm.orgasm.orgnih.gov
Synergistic Effects with Approved Antibiotics (e.g., Gentamicin (B1671437), Daptomycin)
Combination therapy is a promising approach to combatting antimicrobial resistance. Investigations have shown that oxiconazole can synergize with approved antibiotics used for the treatment of S. aureus. asm.orgasm.orgnih.gov Checkerboard assays and time-kill kinetics studies have demonstrated its ability to synergize with daptomycin (B549167) and gentamicin against susceptible and MDR S. aureus strains. asm.orgasm.orgnih.govnih.gov For instance, the combination of oxiconazole and gentamicin has been shown to reduce bacterial load significantly more than either drug alone. nih.gov Similarly, the combination of oxiconazole and daptomycin has also shown enhanced activity. nih.gov
Eradication of Bacterial Biofilms
Bacterial biofilms contribute significantly to persistent infections and are often resistant to antibiotics. Research indicates that oxiconazole can significantly eradicate preformed S. aureus biofilms in vitro. asm.orgasm.orgnih.govresearcher.life This activity against bacteria in a sessile, biofilm state is an important attribute for a potential antimicrobial agent. asm.org
Mechanisms of Antibacterial Action (e.g., Outer Membrane Permeabilization)
While the primary antifungal mechanism of oxiconazole involves the inhibition of ergosterol (B1671047) biosynthesis drugbank.com, its antibacterial mechanisms are also being investigated. One potential mechanism explored, particularly in the context of Gram-negative bacteria, is outer membrane permeabilization. asm.org Although oxiconazole's activity against Gram-negative bacteria might be limited unless outer membrane permeabilizing agents are present, this suggests a potential cytosolic target conserved across bacterial species. asm.org Studies on other compounds have highlighted outer membrane permeabilization as a mechanism that allows antibiotics to reach intracellular targets in Gram-negative bacteria. mdpi.complos.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity and for designing new compounds with improved properties. SAR studies on oxiconazole and its analogues have been conducted to explore their antifungal and antibacterial potential. nih.govcapes.gov.br
Design and Synthesis of Oxiconazole Analogues
The design and synthesis of oxiconazole analogues involve creating compounds with structural similarities to oxiconazole to evaluate how modifications affect biological activity. nih.govcapes.gov.brresearchgate.net Various oxiconazole-like carboacyclic nucleoside analogues have been designed and synthesized as potential chemotherapeutic agents. researchgate.net Studies have also focused on synthesizing conformationally rigid analogues, such as tetrahydronaphthyl azole oxime ethers, to investigate their antibacterial activities. nih.govcapes.gov.br These studies have revealed that certain structural features, such as the imidazole (B134444) ring compared to the triazole ring in some analogues, can significantly influence antibacterial potency. nih.govcapes.gov.br The synthesis of these analogues often involves multi-step procedures, including oximation and alkylation reactions. researchgate.netwikipedia.orguv.mx
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Oxiconazole nitrate (B79036) | 9556529 |
| Oxiconazole | 5361463 |
| Gentamicin | 3467 |
| Daptomycin | 16132325 |
| Nitric Acid | 944 |
| Staphylococcus aureus | 57593033 |
Data Table: Synergistic Effects of Oxiconazole with Antibiotics against S. aureus ATCC 29213
| Combination of Drugs | Effect on Log10 CFU/mL Reduction (24h) |
| Oxiconazole (1x MIC) + Gentamicin (1x MIC) | ~7.42 |
| Oxiconazole (1x MIC) + Daptomycin (1x MIC) | ~3.83 |
Note: Data derived from time-kill kinetics studies showing reduction in bacterial load compared to untreated control. nih.gov
Evaluation of Antifungal and Antibacterial Activity of Analogues
Research into oxiconazole analogues aims to discover new compounds with enhanced efficacy and the ability to overcome drug resistance in various microorganisms patsnap.com. Studies have involved the synthesis and evaluation of libraries of compounds designed as conformationally rigid analogues of oxiconazole, incorporating fragments such as 2H-chroman-4-one, azole, and substituted phenyl groups patsnap.com.
Investigations have assessed the antimicrobial properties of newly synthesized oxime ether derivatives with an azole scaffold against a range of bacteria and fungi mdpi.comresearchgate.net. While some of these compounds showed limited efficacy against Candida species, they demonstrated high effectiveness against dermatophytes mdpi.comresearchgate.net. Notably, specific compounds, such as 5c and 5h from one study, exhibited potent activity against Trichophyton mentagrophytes and Arthroderma quadrifidum, with minimum inhibitory concentration (MIC) values lower than that of the reference drug, griseofulvin (B1672149) mdpi.com.
Furthermore, the antibacterial properties of oxiconazole and its analogues have been highlighted mdpi.comasm.org. Oxiconazole has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus spp. asm.org. While generally inactive against Gram-negative bacteria, oxiconazole exhibited activity against Escherichia coli and Acinetobacter baumannii in the presence of an outer membrane-permeabilizing agent asm.org. Some synthesized oxime ether derivatives have also displayed potent activity against tested bacteria, with compounds like 5c and 5h demonstrating dual antifungal and antibacterial effects mdpi.com. Compound 5c, for instance, showed significant activity against Escherichia coli and Bacillus subtilis, with MIC values considerably lower than those of ciprofloxacin (B1669076) mdpi.comresearchgate.net.
The following table presents illustrative minimum inhibitory concentration (MIC) data for select oxiconazole analogues against specific microorganisms, as reported in research studies:
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
|---|---|---|---|---|
| 5c | Trichophyton mentagrophytes | 0.491 | Griseofulvin | 2.52 |
| 5h | Trichophyton mentagrophidum | 0.619 | Griseofulvin | 2.52 |
| 5c | Escherichia coli | 1.56 | Ciprofloxacin | 31.49 |
| 5c | Bacillus subtilis | 1.23 | Ciprofloxacin | 125.99 |
Note: Data extracted from source mdpi.com. These values are representative and specific to the experimental conditions of the cited study.
Molecular Docking and In Silico Studies
Molecular docking and in silico studies have been integral to understanding the potential mechanisms of action and predicting the binding affinities of oxiconazole and its analogues to target proteins in fungi and bacteria patsnap.commdpi.comresearchgate.netnih.gov. These computational approaches help to establish the drug-likeness properties of designed compounds and provide insights into their interactions at the molecular level patsnap.com.
Studies have utilized molecular docking to evaluate the binding affinity of designed ligands within the active sites of fungal and bacterial proteins patsnap.com. For antifungal activity, a key target is fungal lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes mdpi.comresearchgate.netnih.gov. Molecular docking studies have suggested that oxiconazole analogues, such as compounds 5c and 5h, exhibit good binding energy with fungal CYP51, comparable to or better than standard antifungal drugs like fluconazole (B54011) mdpi.comresearchgate.net. These compounds were shown to interact with amino acid residues in the active site and form coordination bonds mdpi.com.
For antibacterial activity, the bacterial FtsZ protein has been identified as a potential target mdpi.comresearchgate.net. Molecular docking studies have suggested a good fit for some oxiconazole analogues in the active site of bacterial FtsZ protein, indicating potential inhibitory activity mdpi.comresearchgate.net. Compound 5h, for instance, showed a comparable affinity to the standard in docking studies targeting FtsZ mdpi.com.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and Lipinski's rule analyses have also been employed to assess the drug-likeness properties of designed oxiconazole analogues patsnap.com. These studies help in identifying compounds with favorable pharmacokinetic profiles for potential therapeutic development patsnap.com.
Potential in Autoimmune and Inflammatory Diseases
Beyond its established antifungal role, research has revealed the potential of oxiconazole in modulating immune responses relevant to autoimmune and inflammatory diseases patsnap.com. Excessive activation of the cGAS-STING pathway, a critical component of the innate immune response, is associated with various autoimmune and inflammatory conditions patsnap.com. This pathway drives the production of type I interferons (IFNs) and pro-inflammatory cytokines patsnap.com.
Studies evaluating the effects of FDA-approved azole antifungal drugs on the cGAS-STING pathway have identified oxiconazole, along with miconazole (B906) and itraconazole (B105839), as having significant inhibitory effects, with oxiconazole demonstrating the strongest activity patsnap.com. Research indicates that oxiconazole significantly suppressed type I IFN production and downstream inflammatory responses in macrophages and fibroblasts stimulated with synthetic DNA or infected with HSV-1 patsnap.com. Mechanistically, oxiconazole was found to hinder STING trafficking via oxysterol-binding protein OSBP patsnap.com.
In vivo studies using models of inflammation driven by excessive cGAS-STING activation, such as the Listeria monocytogenes infection model and the Trex1-/- autoimmune disease mouse model, have further supported the potential of oxiconazole patsnap.com. In the Listeria monocytogenes infection model, oxiconazole enhanced bacterial clearance and reduced tissue damage patsnap.com. In the Trex1-/- autoimmune disease mouse model, oxiconazole treatment significantly alleviated multi-organ inflammation and normalized aberrant IFN responses patsnap.com. These findings suggest oxiconazole as a promising therapeutic agent for STING-driven autoimmune and inflammatory diseases patsnap.com.
Drug Interactions and Safety Considerations
Systemic Drug Interactions (Minimal for Topical Oxiconazole (B1677861) Nitrate)
Systemic absorption of topically applied oxiconazole nitrate (B79036) is low. fda.govdrugs.comnih.govmdedge.com Studies using radiolabeled drug have shown that less than 0.3% of the applied dose is recovered in the urine of volunteer subjects up to 5 days after application of the cream formulation. fda.govdrugs.comnih.govmdedge.com This minimal systemic absorption suggests a low likelihood of significant systemic drug interactions. patsnap.com However, potential drug interactions between oxiconazole nitrate and other drugs have not been systematically evaluated in formal studies. medex.com.bdfda.govdrugs.comnih.gov
Potential Interactions with Other Topical Medications
When using topical oxiconazole nitrate, it is generally advisable to avoid using other topical antifungal agents or corticosteroids on the same affected area unless specifically directed by a healthcare professional. patsnap.com Simultaneous use of multiple topical treatments on the same skin area could potentially alter the effectiveness of oxiconazole nitrate or increase the risk of local side effects. patsnap.com Patients should inform their healthcare provider about all medications they are currently taking, including over-the-counter drugs, herbal supplements, and other topical treatments. patsnap.com
Reproductive and Developmental Toxicology Studies
Reproduction studies have been conducted in animals to assess the potential effects of oxiconazole nitrate on fertility and fetal development.
Reproduction studies in rabbits, rats, and mice using oral doses of oxiconazole nitrate up to 100, 150, and 200 mg/kg/day, respectively, revealed no evidence of harm to the fetus. fda.govmdedge.comhres.carxlist.comfda.gov These doses represent multiples of the human dose based on mg/m². Specifically, these doses were up to 57, 40, and 27 times the human dose in rabbits, rats, and mice, respectively. fda.govmdedge.comrxlist.comfda.gov
Higher oral doses in rats and mice were associated with certain effects, including a prolonged gestation period and labor during parturition, decreased perinatal viability, and some intrauterine deaths. hres.ca However, no drug-related morphological abnormalities were observed in these studies. hres.ca
Despite the findings in animal studies, there are no adequate and well-controlled studies in pregnant women. fda.govmdedge.comrxlist.comfda.gov Therefore, like many medications, oxiconazole nitrate should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus, as animal reproduction studies are not always predictive of human response. fda.govmdedge.comhres.carxlist.comfda.gov
| Species | Oral Dose (mg/kg/day) | Evidence of Harm to Fetus | Multiple of Human Dose (mg/m²) |
|---|---|---|---|
| Mice | Up to 200 | No | Up to 27 fda.govmdedge.comrxlist.comfda.gov |
| Rats | Up to 150 | No | Up to 40 fda.govmdedge.comrxlist.comfda.gov |
| Rabbits | Up to 100 | No | Up to 57 fda.govmdedge.comrxlist.comfda.gov |
Reproductive studies in rats revealed no impairment of fertility at oral doses of 3 mg/kg/day in females (1 time the human dose based on mg/m²) and 15 mg/kg/day in males (4 times the human dose based on mg/m²). drugs.comnih.govrxlist.com However, at oral doses above these levels, effects such as a reduction in the fertility parameters of both males and females, a decrease in the number of sperm in vaginal smears, an extended estrous cycle, and a decrease in mating were observed. rxlist.com Treatments lasting from pairing through gestation and lactation in rats and mice did not affect the fertility or general reproductive performance of the F0 and F1 generations. hres.ca The development of the F1 and F2 generations was also not affected by treatment. hres.ca
Mutagenicity and Genotoxicity Assessments
A comprehensive range of genotoxicity studies has been conducted with oxiconazole nitrate. hres.ca These assessments included tests for microbial mutation, in vitro mammalian mutation, in vitro cytogenetics, and in vivo cytogenetics. hres.ca The tests consistently demonstrated the lack of genotoxic potential of oxiconazole nitrate. hres.ca
Specifically, no evidence of mutagenic effect was found in two mutation assays (Ames test and Chinese hamster V79 cell in vitro mutation assay) or in two cytogenetic assays (human peripheral blood lymphocyte in vitro chromosome abnormality assay and in vivo micronucleus assay in mice). fda.govdrugs.comnih.gov
| Study Type | Assay | Result | Source |
|---|---|---|---|
| Mutagenicity | Ames test | No mutagenic effect | fda.govdrugs.comnih.gov |
| Mutagenicity | Chinese hamster V79 in vitro cell mutation assay | No mutagenic effect | fda.govdrugs.comnih.gov |
| Genotoxicity | Human peripheral blood lymphocyte in vitro chromosome aberration assay | No mutagenic effect | fda.govdrugs.comnih.gov |
| Genotoxicity | In vivo micronucleus assay in mice | No mutagenic effect | fda.govdrugs.comnih.gov |
Future Research Directions and Therapeutic Potential
Exploration of Novel Delivery Systems for Enhanced Efficacy
Research into novel drug delivery systems for oxiconazole (B1677861) nitrate (B79036) is a key area for enhancing its therapeutic efficacy, particularly for topical applications. The goal is often to improve skin penetration, provide targeted delivery, reduce systemic absorption, and enhance the stability of the drug researchgate.net. Various innovative approaches are being investigated for antifungal agents, and specifically for oxiconazole nitrate, including vesicular and particulate systems.
Studies have explored the development of oxiconazole nitrate-loaded spanlastics, a type of nano-vesicular delivery system researchgate.net. These spanlastics were prepared using methods like the ethanol (B145695) injection method and evaluated for parameters such as particle size, entrapment efficiency, and in vitro release researchgate.net. One formulation showed a particle size of 452.56 nm, entrapment efficiency of 94.67%, and dissolution of 82.74%, suggesting potential for improved efficacy and controlled release researchgate.net.
Microemulsion-based gels represent another avenue for enhancing the topical delivery of oxiconazole nitrate humanjournals.com. Research has focused on formulating microemulsions using components like castor oil, Tween 80, and propylene (B89431) glycol, which are then incorporated into a gel base humanjournals.com. Evaluation of these formulations includes assessing pH, viscosity, spreadability, and in vitro drug diffusion humanjournals.com. An optimized microemulsion-based gel demonstrated a high in vitro drug release of 95.97% humanjournals.com.
Solid lipid nanoparticles (SLNs) have also been investigated as a promising drug delivery system for oxiconazole nitrate topical gels sci-hub.se. SLNs were prepared and evaluated for particle size, entrapment efficiency, and in vitro drug release sci-hub.se. One study reported entrapment efficiencies ranging from 41.34% to 75.07% and demonstrated a sustained release profile from the SLNs sci-hub.se. Clinical assessment of an SLN-loaded gel showed reduced side effects and improved patient satisfaction compared to a marketed product sci-hub.se.
Furthermore, thermosensitive gel formulations containing oxiconazole nitrate are being explored nih.govijarmt.com. These gels can undergo an in situ phase transition based on temperature, potentially offering improved local bioavailability and ease of use nih.gov. Studies have evaluated the physical characteristics and antifungal activity of such formulations nih.govijarmt.com.
Nanoemulsion-based gels have also been developed for oxiconazole nitrate, particularly for treating fungal vaginal infections innovareacademics.ininnovareacademics.in. These formulations aim to provide site-specific treatment and potentially avoid systemic side effects innovareacademics.in. Nanoemulsion gels have shown higher in vitro release and antifungal activity compared to conventional creams innovareacademics.ininnovareacademics.in.
These investigations into novel delivery systems highlight the ongoing effort to optimize the delivery and performance of oxiconazole nitrate for various applications.
Continued Investigation into Antibacterial and Anti-inflammatory Properties
Beyond its well-established antifungal action, research indicates that azole antifungals, including oxiconazole, may possess other therapeutic properties, such as antibacterial and anti-inflammatory effects innovareacademics.inasm.orgasm.org. Continued investigation into these properties for oxiconazole nitrate could reveal its potential for broader applications.
Recent studies have highlighted the antibacterial properties of oxiconazole nitrate, showing effectiveness against certain Gram-positive bacteria like Staphylococcus aureus and Enterococcus species patsnap.comjst.go.jp. While generally inactive against Gram-negative bacteria alone, activity has been observed when combined with permeabilizing agents jst.go.jp. In vitro studies have demonstrated its potent activity against drug-susceptible and resistant strains of S. aureus and Enterococcus spp patsnap.comjst.go.jp. Oxiconazole has also shown the ability to synergize with antibiotics like gentamicin (B1671437) against S. aureus patsnap.comjst.go.jp.
Furthermore, azoles have been reported to modulate host immune responses and exhibit anti-inflammatory properties innovareacademics.in. One study suggested that oxiconazole could hinder STING trafficking, potentially reducing inflammation in certain models. In a Listeria monocytogenes infection model and a mouse model of autoimmune disease, oxiconazole treatment enhanced bacterial clearance and reduced tissue damage, as well as alleviated multi-organ inflammation and normalized aberrant interferon responses. These findings suggest a potential anti-inflammatory role for oxiconazole, warranting further investigation.
The exploration of these non-antifungal properties could lead to the repurposing of oxiconazole nitrate or its use in combination therapies for conditions where both fungal and bacterial or inflammatory components are involved patsnap.com.
Long-Term Resistance Surveillance Studies
Antifungal resistance is a growing concern, and ongoing surveillance is crucial to monitor the susceptibility of fungal pathogens to established treatments like oxiconazole nitrate nih.gov. While research suggests that oxiconazole may have a low propensity for inducing resistance in Staphylococcus aureus, the situation regarding antifungal resistance, particularly for superficial candidiasis treated topically, is less clear and requires further investigation nih.govpatsnap.com.
Studies on azole resistance in general indicate that it can be related to the administration route, with systemic application potentially being more inclined to resistance development nih.gov. However, the specific resistance profile of oxiconazole nitrate, especially in the context of long-term or widespread use, needs continuous monitoring.
Long-term resistance surveillance studies are essential to detect any shifts in the susceptibility of common fungal pathogens to oxiconazole nitrate. Such studies would involve collecting and testing a diverse range of clinical isolates over time to determine their minimum inhibitory concentrations (MICs) for oxiconazole nitrate. This data is vital for informing treatment guidelines and strategies to mitigate the development and spread of resistance.
Advanced In Vitro and In Vivo Correlates for Antifungal Activity
Establishing strong correlations between in vitro antifungal activity data and in vivo clinical outcomes is crucial for predicting the effectiveness of oxiconazole nitrate and for the development of new formulations nih.gov. While in vitro studies provide valuable information on the direct effects of the drug on fungal growth, the complex environment of the human body and the host-pathogen interaction can influence the actual therapeutic outcome.
Research has shown that factors such as the composition of the assay medium, inoculum size, and incubation period can influence the in vitro MIC values of oxiconazole nitrate against fungal strains. This highlights the importance of standardized and relevant in vitro testing methods.
Furthermore, the development and evaluation of novel delivery systems necessitate robust in vitro release and ex vivo permeation studies using human skin or mucosal tissues to predict how the drug will behave in a clinical setting humanjournals.comsci-hub.se.
Q & A
Q. What is the primary mechanism of action of oxiconazole nitrate against fungal pathogens?
Oxiconazole nitrate inhibits fungal cytochrome P450 51 (Lanosterol 14-α demethylase), a critical enzyme in ergosterol biosynthesis. This disruption depletes ergosterol levels, compromising membrane integrity and leading to fungal cell lysis . Methodologically, researchers can validate this mechanism via:
- In vitro assays : Measure ergosterol content using HPLC after fungal exposure to oxiconazole nitrate.
- Enzyme inhibition studies : Use spectrophotometric methods to quantify reduced lanosterol demethylation.
- Membrane permeability tests : Fluorescent dyes (e.g., propidium iodide) can assess membrane damage.
Q. How is oxiconazole nitrate synthesized, and what are the key reactions involved?
A simplified industrial synthesis involves:
- Friedel-Crafts acylation : Reacting 1,3-dichlorobenzene with chloroacetyl chloride to form 2-chloro-1-(2,4-dichlorophenyl)ethanone.
- N-alkylation and oximation : A "one-pot" reaction with imidazole derivatives to yield the oxime intermediate.
- Nitration : Salinization with nitric acid to produce the final nitrate salt . Key factors : Optimize reaction temperature (60–80°C for acylation), solvent selection (e.g., 1,2,4-trichlorobenzene for green chemistry principles), and catalyst ratios (AlCl₃ for acylation efficiency). Improved methods achieve 70.8% yield (vs. 41.8% in traditional routes) .
Q. What analytical methods are used to characterize oxiconazole nitrate and its impurities?
- HPLC-UV : USP monograph methods use a YMC-Pack Pro C18 column (L1 packing) with UV detection at 225/250 nm. Retention time: ~19 min for oxiconazole .
- Spectroscopy : IR and ¹H NMR confirm structural integrity (e.g., imidazole ring vibrations at 3100 cm⁻¹) .
- Impurity profiling : Detect organic impurities (e.g., oxiconazole-related compounds A–E) via gradient elution with mobile phases of methanol/acetonitrile and 0.1% trifluoroacetic acid .
Advanced Research Questions
Q. What strategies enhance oxiconazole nitrate's topical delivery and bioavailability via nanocarriers?
Advanced formulations include:
- Nanosponges : Ethyl cellulose/β-cyclodextrin systems prepared by emulsion solvent diffusion achieve >92% entrapment and 12-hour sustained release (non-Fickian diffusion kinetics) .
- Solid lipid nanoparticles (SLNs) : Span 60/Tween 80-based SLNs improve skin deposition by 3.5-fold vs. commercial creams .
- Mucoadhesive nanoemulsion gels : Enhance permeability coefficients (e.g., 2.1 × 10⁻³ cm/h) using Carbopol 934P . Methodological considerations : Optimize particle size (<200 nm via dynamic light scattering) and assess stability under ICH guidelines (25°C/60% RH).
Q. How can researchers assess cross-reactivity between oxiconazole nitrate and other imidazoles?
- Guinea pig sensitization models : Induce contact sensitivity with croconazole hydrochloride; 40% of sensitized animals show cross-reactivity to oxiconazole nitrate .
- In vitro T-cell assays : Measure cytokine release (e.g., IL-2, IFN-γ) from peripheral blood mononuclear cells exposed to imidazole analogs.
- Molecular docking : Compare binding affinities to cytochrome P450 isoforms using AutoDock Vina .
Q. What methodological considerations are crucial in designing comparative efficacy studies?
- Endpoint selection : Prioritize sustained cure rates over mycologic cure (e.g., butenafine showed superior long-term efficacy vs. oxiconazole in dermatophytosis) .
- Statistical rigor : Use mixed-treatment meta-analysis with random-effects models to account for heterogeneity across trials.
- Formulation controls : Match vehicle composition (e.g., hydrogel vs. cream) to isolate drug effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
